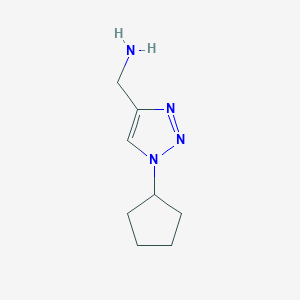

(1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine

Description

Properties

IUPAC Name |

(1-cyclopentyltriazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c9-5-7-6-12(11-10-7)8-3-1-2-4-8/h6,8H,1-5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDYYWFEZLXSHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2C=C(N=N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(1-Cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

The synthesis of (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine typically involves the copper-catalyzed azide-alkyne cycloaddition reaction. This method allows for the efficient formation of triazole rings, which are known to enhance biological activity through various mechanisms. The compound's interaction with key enzymes in metabolic pathways is crucial for its antimicrobial properties.

Key Enzymatic Targets

- Pantothenate Kinase (PanK) : This enzyme is pivotal in CoA biosynthesis. Inhibition of PanK can lead to reduced bacterial growth by disrupting fatty acid biosynthesis pathways. Studies have shown that triazole derivatives can act as effective inhibitors of PanK, particularly in Gram-positive bacteria such as Staphylococcus aureus .

- Glyoxalase System : The glyoxalase system in bacteria detoxifies methylglyoxal (MG), a toxic byproduct of metabolism. Inhibitors targeting this system can enhance the susceptibility of bacteria to other antimicrobial agents .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Escherichia coli | 32 µg/mL | Inhibition of PanK leading to disrupted metabolism |

| Staphylococcus aureus | 16 µg/mL | Disruption of fatty acid biosynthesis |

| Plasmodium falciparum | 25 µg/mL | Potential interference with metabolic pathways |

The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with lower MIC values indicating higher potency .

Anticancer Activity

In addition to its antimicrobial effects, (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine has shown promise in cancer research:

- Cell Line Studies : In vitro studies using cancer cell lines have demonstrated that the compound induces apoptosis and inhibits cell proliferation. The exact mechanisms involve the modulation of signaling pathways related to cell cycle regulation and apoptosis .

Case Studies

Case Study 1: Efficacy Against MRSA

A study evaluated the efficacy of (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine against methicillin-resistant Staphylococcus aureus (MRSA). The compound was found to significantly reduce bacterial load in infected tissue samples in vivo, suggesting its potential as a therapeutic agent for resistant infections .

Case Study 2: Synergistic Effects with Existing Antibiotics

Another study explored the synergistic effects of combining (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine with conventional antibiotics. The results indicated enhanced antibacterial activity when used in combination therapies, particularly against resistant strains .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

The compound is investigated as a potential pharmacophore in drug design. Its triazole ring structure is known for its diverse biological activities, making it a candidate for the development of new therapeutic agents. Research has indicated that triazole derivatives can exhibit antimicrobial, antifungal, and anticancer properties. For instance, studies have shown that modifications to the triazole moiety can enhance biological activity against resistant strains of bacteria and fungi .

Case Study: Antimicrobial Activity

A study conducted at McGill University evaluated novel triazole-containing pantothenate analogues, including (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine. The results indicated significant antibacterial activity against various pathogens, highlighting the compound's potential as an antimicrobial agent .

Chemical Biology

Bioconjugation and Molecular Probes

In chemical biology, (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine serves as a versatile building block for synthesizing bioconjugates and molecular probes. Its ability to form stable linkages with biomolecules allows researchers to track biological processes or target specific cells in vivo .

Example Applications

- Fluorescent Probes : The compound can be conjugated with fluorescent dyes to create probes for imaging cellular processes.

- Drug Delivery Systems : It can be incorporated into drug delivery vehicles to enhance the targeting of therapeutic agents to specific tissues.

Materials Science

Development of Advanced Materials

The unique properties of triazole derivatives enable their use in developing advanced materials. (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine has been explored for applications in polymer science and coordination complexes due to its ability to form robust interactions with metal ions.

| Application Area | Description |

|---|---|

| Polymer Chemistry | Used as a monomer in the synthesis of functional polymers. |

| Coordination Chemistry | Forms complexes with transition metals for catalysis and material synthesis. |

Agricultural Chemistry

Agrochemical Applications

The compound's potential extends to agrochemicals where it can be utilized in the synthesis of pesticides and herbicides. Triazole derivatives are known for their fungicidal properties, making them valuable in agricultural applications.

Research Insights

Studies have indicated that compounds similar to (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine exhibit effective antifungal activity against crop pathogens, suggesting its use in developing sustainable agricultural practices .

Summary of Key Findings

The following table summarizes the applications and findings related to (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine:

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at the 1-Position

Cyclohexyl Analog: (1-Cyclohexyl-1H-1,2,3-triazol-4-yl)methanamine

- Structure : Cyclohexyl replaces cyclopentyl.

- Properties : Increased lipophilicity (logP) and steric bulk due to the larger cyclohexane ring. Molecular weight: 180.25 g/mol .

- Synthesis : Similar CuAAC route but may require longer reaction times due to reduced reactivity of cyclohexyl azides.

Aromatic Substitutents: [1-(4-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

- Structure : 4-Methylphenyl group at the 1-position.

- Synthesis : Achieved via ultrasonic-assisted CuAAC with 87% yield .

- Applications: Intermediate in sulfonamide derivatives targeting Trypanosoma brucei enzymes .

Halogenated Derivatives: [1-(4-Bromo-2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine

Modifications at the Methanamine Position

Sulfonamide Derivatives: 2-Methyl-N-((5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)methyl)propane-2-sulfonamide

- Structure : Methanamine replaced with a tert-butylsulfonamide group.

- Properties : Higher hydrophilicity and hydrogen-bonding capacity. Molecular weight: ~300 g/mol (estimated).

- Applications: Evaluated as inhibitors of trypanothione synthetase in parasitic diseases .

Tetrazole-Triazole Hybrids: N-Benzyl-1-(1-(tert-butyl)-1H-tetrazol-5-yl)-1-(5-phenyl-2H-1,2,3-triazol-4-yl)methanamine

Table 1: Key Properties of Selected Analogs

Commercial and Research Status

- In contrast, [1-(4-methylphenyl)-...]methanamine remains a research staple due to its versatility .

Preparation Methods

General Synthetic Strategy

The synthesis of (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine generally proceeds via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly regioselective and efficient method to construct 1,4-disubstituted 1,2,3-triazoles. The key steps include:

- Preparation of an azido-substituted cyclopentyl intermediate.

- Reaction with an alkyne bearing a protected or functionalized methanamine moiety.

- Post-cycloaddition modifications to yield the free amine.

Preparation of Azido-Cyclopentyl Precursors

A critical intermediate is the azido-substituted cyclopentyl alcohol or halide, which serves as the azide component in the CuAAC reaction.

For example, (±)-(c-3-Azido-t-4-iodo-r-1-cyclopentyl)methanol can be synthesized by reacting cyclopentyl iodide derivatives with sodium azide in dry acetonitrile under inert atmosphere at low temperature, followed by stirring at room temperature for 24 hours. The product is extracted and purified by standard organic workup procedures including washing with sodium thiosulfate and drying.

This azidoiodo alcohol intermediate is crucial for subsequent cycloaddition reactions, as it provides the cyclopentyl substituent at the 1-position of the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The formation of the triazole ring is achieved via CuAAC, which can be performed under different conditions:

- The CuAAC reaction is highly regioselective, producing 1,4-disubstituted triazoles exclusively.

- Ultrasonic-assisted synthesis with a copper(I) complex catalyst allows water-compatible, green synthesis with high yields and operational simplicity.

Post-Cycloaddition Functionalization to Methanamine

After triazole formation, the hydroxymethyl group on the cyclopentyl ring can be converted to the corresponding methanamine by standard amination methods such as:

- Reduction of an azide or nitro precursor to amine.

- Substitution of a suitable leaving group (e.g., halide) with ammonia or amine nucleophiles.

Specific procedures for converting cyclopentylmethanol derivatives to methanamine have been reported in related triazole syntheses, though explicit detailed protocols for (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine are less common in literature and often adapted from general amine synthesis methods.

Research Findings and Optimization

The catalytic systems and reaction conditions significantly affect yield and purity. Using catalytic amounts of CuI with DIPEA in dry THF (Method B) provides high yields (up to 92%) and is preferred over stoichiometric copper usage (Method A) due to lower catalyst loading and environmental impact.

Ultrasonic irradiation in aqueous media with CuIL1PPh3 complex offers a sustainable approach, reducing reaction time to 30 minutes and avoiding organic solvents, with yields comparable to traditional methods.

Purification typically involves column chromatography on silica gel, with eluents such as hexane-ethyl acetate mixtures tailored to isolate the pure triazole derivative.

Summary Table of Preparation Methods

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-cyclopentyl-1H-1,2,3-triazol-4-yl)methanamine, and how is regioselectivity achieved?

- Methodological Answer : The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry approach. Cyclopentyl azide reacts with propargylamine derivatives under optimized conditions (e.g., CuSO₄·5H₂O/sodium ascorbate in DMF/H₂O at 25–60°C). Regioselectivity for the 1,4-disubstituted triazole is ensured by using copper catalysts, as opposed to ruthenium-based systems that favor 1,5-regioisomers . Purification involves column chromatography or recrystallization to isolate the desired product.

Q. How is the structural identity of this compound confirmed?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical. The triazole proton (H-5) appears as a singlet near δ 7.5–8.0 ppm, while the cyclopentyl protons show multiplet splitting (δ 1.5–2.5 ppm). The methanamine group (CHNH) resonates as a triplet near δ 3.5–4.0 ppm .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to confirm bond lengths (e.g., C-N triazole bonds ~1.34 Å) and angles .

Q. What spectroscopic techniques are used to assess purity and functional groups?

- Methodological Answer :

- FT-IR : Confirms NH stretches (~3350 cm) and triazole C=N/C-N vibrations (~1600 cm).

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 221.1304 for CHN) .

Advanced Research Questions

Q. How do reaction conditions (solvent, temperature, catalyst) influence yield and regioselectivity?

- Methodological Answer :

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates. Aqueous mixtures improve Cu(I) solubility .

- Catalyst : Cu(I) sources (e.g., CuBr) with ligands (e.g., TBTA) stabilize active species, reducing side reactions.

- Temperature : Lower temperatures (25°C) favor kinetic control, while higher temperatures (60°C) may degrade sensitive substituents .

Q. What computational strategies predict biological activity or binding modes of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate interactions with targets (e.g., enzymes or receptors). For example, the triazole ring may form hydrogen bonds with catalytic residues, while the cyclopentyl group engages in hydrophobic interactions .

- DFT Calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in biological systems .

Q. How are contradictory crystallographic data resolved (e.g., disordered cyclopentyl groups)?

- Methodological Answer :

- SHELXL Refinement : Use PART instructions to model disorder. Constraints (e.g., SIMU, DELU) smooth thermal parameters.

- Twinned Data : For non-merohedral twinning, refine with BASF parameters in SHELXL .

Key Challenges and Recommendations

- Regioselectivity Issues : Use copper catalysts exclusively; avoid Ru-based systems to prevent 1,5-triazole formation .

- Crystallographic Disorder : Collect high-resolution data (<1.0 Å) and refine with SHELXL constraints .

- Biological Assays : Screen against kinase or protease targets due to triazole-metal coordination potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.